H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

Stereochemistry Peptide Synthesis Chiral Purity

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic pentapeptide in which four of five amino acid residues (Arg, Pro¹, Pro², Phe) are supplied as equimolar D/L racemic mixtures, yielding a complex stereoisomer population. Its sequence corresponds to the bradykinin (1-5) fragment — Arg-Pro-Pro-Gly-Phe (RPPGF) — the principal stable plasma metabolite of the endogenous vasoactive nonapeptide bradykinin, formed by sequential angiotensin-converting enzyme (ACE) cleavage at Pro⁷-Phe⁸ and Phe⁵-Ser⁶.

Molecular Formula C27H40N8O6
Molecular Weight 572.7 g/mol
Cat. No. B12062841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH
Molecular FormulaC27H40N8O6
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)
InChIKeyUSSUMSBPLJWFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: A Racemic Bradykinin 1-5 Pentapeptide for Stereochemical Probe and Thrombin-PAR1 Pathway Research


H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic pentapeptide in which four of five amino acid residues (Arg, Pro¹, Pro², Phe) are supplied as equimolar D/L racemic mixtures, yielding a complex stereoisomer population. Its sequence corresponds to the bradykinin (1-5) fragment — Arg-Pro-Pro-Gly-Phe (RPPGF) — the principal stable plasma metabolite of the endogenous vasoactive nonapeptide bradykinin, formed by sequential angiotensin-converting enzyme (ACE) cleavage at Pro⁷-Phe⁸ and Phe⁵-Ser⁶ [1]. The all-L counterpart (CAS 23815-89-6, molecular formula C₂₇H₄₀N₈O₆, MW 572.66) is a well-characterized bifunctional thrombin inhibitor that binds both the active site of α-thrombin (Ki = 1.75 ± 0.03 mM) and the exodomain of protease-activated receptor 1 (PAR1) (IC₅₀ = 20 μM), thereby inhibiting thrombin-induced platelet aggregation without causing vasodilation [2][3]. The DL-racemic variant is designed as a stereochemical probe to interrogate the stereospecificity of RPPGF-driven thrombin-PAR1 interactions, proteolytic stability, and crystallographic behavior — properties that cannot be addressed with the single-enantiomer all-L form.

Why H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH Cannot Be Replaced by the All-L Bradykinin Fragment 1-5: Stereochemical Determinants of Activity, Stability, and Crystallization


Procurement of the all-L bradykinin (1-5) peptide (CAS 23815-89-6) in place of the DL-racemic form introduces a single, defined stereoisomer that precludes three categories of investigation. First, structure-activity relationship (SAR) studies on the RPPGF scaffold have demonstrated that D-amino acid substitution can alter thrombin inhibitory potency by over 250-fold: the all-L RPPGF exhibits a thrombin Ki of 1.75 mM, whereas FM19 — a stereochemically optimized analog containing D-Arg, Oic, and D-Ala — achieves an IC₅₀ of 6.9 μM for α-thrombin-induced calcium flux [1][2]. The DL mixture permits systematic evaluation of which specific D-residue substitutions drive or diminish activity. Second, D-amino acid incorporation is a well-established strategy for conferring proteolytic resistance; the all-L RPPGF, while more stable than bradykinin (terminal half-life of minutes vs ~17 seconds), remains susceptible to endogenous peptidases, whereas DL-racemic peptides exhibit reduced substrate recognition by proteases [3][4]. Third, racemic peptide mixtures uniquely access centrosymmetric space groups during crystallization — a property unavailable to homochiral peptides — enabling direct-methods phasing for X-ray crystallographic structure determination of the RPPGF-thrombin complex [5]. Substituting the all-L form forfeits each of these experimental capabilities.

Quantitative Differentiation Evidence for H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH vs. All-L Bradykinin Fragment 1-5 and Stereochemically Optimized Analogs


Stereochemical Composition: 16-Diastereomer DL Mixture vs. Single Defined All-L Stereoisomer

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH incorporates DL-amino acids at four of five residues (Arg, Pro¹, Pro², Phe; Gly is achiral), generating a theoretical population of 2⁴ = 16 distinct diastereomers in a single synthetic product. By contrast, the all-L bradykinin fragment 1-5 (CAS 23815-89-6) is a single, defined stereoisomer with L-configuration at all chiral centers . The DL nomenclature explicitly denotes a racemic mixture at each indicated position, meaning each DL residue contributes an equimolar D/L pair independently, resulting in a complex stereoisomer blend rather than a discrete molecular entity. This compositional difference renders the DL form unsuitable for studies requiring a single molecular species (e.g., receptor binding with defined pharmacology) but uniquely suited for stereochemical SAR investigations where the contribution of individual D-residues must be deconvoluted [1].

Stereochemistry Peptide Synthesis Chiral Purity

Direct Thrombin Active-Site Inhibition: Quantitative SAR Gap Between All-L RPPGF and D-Amino Acid-Optimized Analogs

The all-L RPPGF (bradykinin fragment 1-5) competitively inhibits α-thrombin-catalyzed hydrolysis of Sar-Pro-Arg-paranitroanilide with a Ki of 1.75 ± 0.03 mM (1,750 μM), measured via chromogenic substrate assay [1]. Systematic D-amino acid and unnatural amino acid substitution on the RPPGF scaffold yielded FM19 (D-Arg-Oic-Pro-D-Ala-Phe(p-Me)-NH₂), which inhibits α-thrombin-induced calcium flux in fibroblasts with an IC₅₀ of 6.9 ± 1.2 μM — an approximately 250-fold potency improvement [2]. Further optimization produced analogs 6 and 7 (IC₅₀ values of 0.51 and 0.45 μM, respectively), representing a >3,400-fold range from the all-L starting scaffold [3]. No direct thrombin inhibition data exist for H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH specifically. However, the DL mixture necessarily contains diastereomers spanning the activity spectrum from the low-potency all-L configuration (Ki ~1.75 mM) to configurations approaching the high-potency D-Arg-containing stereoisomers, making stereochemical deconvolution essential for identifying the active species.

Thrombin Inhibition Structure-Activity Relationship Enzyme Kinetics

Platelet Aggregation Inhibition: All-L RPPGF vs. Stereochemically Optimized Analogs in Human Platelet Assays

The all-L bradykinin fragment 1-5 (RPPGF) inhibits α-thrombin-induced platelet aggregation of washed human platelets with an IC₅₀ of 0.5 mM, and inhibits γ-thrombin-induced platelet aggregation by 50% at a calculated in vivo dose of 183 ± 3 pmol/min in healthy human subjects [1][2]. TH146 (rOicPGF), a stereochemically modified analog, completely inhibits threshold γ-thrombin-induced platelet aggregation at 142 ± 0.05 μM, while MAP4-TH146 (βAK2K-4(rOicPGF)) achieves complete inhibition at 19 ± 0.06 μM — approximately 7.5-fold more potent than TH146 [3]. FM19 achieves 100% inhibition of threshold α- and γ-thrombin-induced platelet aggregation at 8.4 ± 4.7 μM and 16 ± 4 μM, respectively [4]. The H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH mixture, containing all possible D/L combinations at four positions, provides the stereochemical library from which specific active diastereomers may exhibit intermediate or enhanced antiplatelet potency relative to the all-L form.

Platelet Aggregation Antithrombotic PAR1 Antagonism

Receptor Selectivity: B1/B2-Independent NO Production by BK1-5 vs. B2-Dependent Bradykinin Signaling — A Stereochemistry-Sensitive Pathway Distinction

Bradykinin (1-9) induces nitric oxide (NO) production in human, mouse, and rat cells exclusively via B₂ kinin receptor activation — an effect abolished by B₂ receptor antagonists. In contrast, the bradykinin (1-5) fragment (RPPGF) and bradykinin (1-7) fragment induce NO production in all tested cell types through a pathway independent of B₁ and/or B₂ receptor activation: the NO response is not inhibited by either B₁ or B₂ receptor antagonists [1]. Both BK1-5 and BK1-7 also induce concentration-dependent vasorelaxation in rat aortic rings that is independent of kinin receptors, and produce hypotension in conscious rats regardless of administration route (intravenous or intra-arterial), diverging fundamentally from bradykinin (1-9) [1]. This receptor-independent pharmacology is sequence- and conformation-dependent; stereochemical alterations introduced by D-amino acid substitution in the DL-racemic form may further shift the receptor selectivity profile by altering peptide backbone conformation and side-chain orientation at the ligand-receptor interface [2].

Bradykinin Receptor Nitric Oxide Kallikrein-Kinin System

Proteolytic Stability: Metabolic Half-Life of All-L Bradykinin (17 s) vs. BK1-5 (Minutes) — Rationale for D-Amino Acid Stabilization

Bradykinin (1-9) exhibits an in vivo plasma half-life of approximately 15–17 seconds in humans, undergoing rapid degradation by ACE (kininase II) and other peptidases to form BK1-5 as the major stable metabolite [1][2]. BK1-5 (all-L RPPGF) demonstrates substantially greater metabolic stability with a terminal half-life of several minutes in human subjects; plasma concentrations reached 1,510–4,600 fmol/mL during bradykinin infusion [1]. However, BK1-5 remains susceptible to further proteolytic cleavage. D-amino acid substitution is a widely validated strategy for enhancing peptide proteolytic resistance: replacement of L-amino acids with their D-enantiomers reduces substrate recognition by endogenous proteases including trypsin, chymotrypsin, and ACE, prolonging peptide half-life in biological milieu [3][4]. The H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH racemic mixture contains diastereomers bearing D-residues at up to four positions; those diastereomers with D-configuration at protease-susceptible cleavage sites are predicted to exhibit enhanced metabolic stability relative to the all-L form, making the DL mixture a valuable tool for identifying proteolysis-resistant stereoisomers within the RPPGF scaffold.

Peptide Stability Proteolytic Resistance Pharmacokinetics

Racemic Crystallization Advantage: Centrosymmetric Space Group Access for Direct-Methods X-Ray Structure Determination

Homochiral peptides composed exclusively of L-amino acids crystallize in non-centrosymmetric space groups, which introduces the crystallographic phase problem and complicates ab initio structure determination. Racemic mixtures of D- and L-enantiomers uniquely access centrosymmetric space groups (predominantly P1̄), where the phase problem is substantially simplified and direct methods for structure solution become applicable [1][2]. This 'racemate method' has been demonstrated to enable crystallization when the homochiral L-form alone fails to yield diffraction-quality crystals: for example, racemic ester insulin crystallized readily and diffracted to 1.6 Å resolution, whereas the L-ester insulin alone produced no crystals despite extensive trials [3]. The H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH peptide, as a racemic mixture at four chiral centers, is predicted to crystallize in centrosymmetric space groups, facilitating X-ray structure determination of the RPPGF scaffold bound to thrombin or PAR1 — a structural biology application inaccessible to the all-L form [1][2].

Racemic Crystallography Structural Biology X-Ray Diffraction

High-Impact Research and Industrial Application Scenarios for H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH


Stereochemical Deconvolution of Thrombin-PAR1 Inhibition: Mapping Active Diastereomers in the RPPGF Scaffold

Laboratories engaged in antithrombotic lead discovery can employ the DL-racemic mixture as a stereochemical library for systematic SAR. Because the all-L RPPGF exhibits a thrombin Ki of 1.75 mM while stereochemically optimized analogs (FM19, Analog 7) achieve IC₅₀ values of 6.9 μM and 0.45 μM respectively — a >3,400-fold potency window — the DL mixture contains diastereomers distributed across this entire activity range [1][2]. Chiral chromatographic resolution of the mixture followed by individual diastereomer testing in chromogenic thrombin inhibition assays and PAR1 calcium flux assays enables identification of the minimal stereochemical determinants of potency, directly guiding the design of single-enantiomer clinical candidates.

Racemic Crystallography for Co-Structure Determination of RPPGF-Scaffold Peptides with Thrombin or PAR1 Exodomain

Structural biology groups attempting to solve the three-dimensional binding mode of RPPGF-derived peptides with human α-thrombin or the PAR1 exodomain can exploit the centrosymmetric crystallization advantage of the DL-racemic form. Racemic peptide mixtures access centrosymmetric space groups (e.g., P1̄) that are inaccessible to the homochiral all-L form, enabling direct-methods phasing and often yielding crystals where the L-form alone fails [3][4]. The DL form is therefore the preferred procurement choice for co-crystallization trials, particularly given published precedent where racemic protein mixtures produced diffraction-quality crystals (1.6 Å resolution for racemic insulin) while the corresponding L-form yielded none [5].

Proteolytic Stability Screening: Identifying D-Residue Positions That Maximize Metabolic Half-Life Without Sacrificing Antiplatelet Activity

The established stability gradient from bradykinin (t₁/₂ ~17 s) to BK1-5 (t₁/₂ = minutes) demonstrates that even partial structural modification dramatically alters pharmacokinetics in the RPPGF series [6][7]. The DL mixture provides a panel of diastereomers with D-amino acids at each of four positions (Arg, Pro¹, Pro², Phe). By subjecting resolved individual diastereomers to parallel stability assays (human plasma incubation, ACE digestion, trypsin/chymotrypsin challenge) and antiplatelet activity assays (thrombin-induced platelet aggregation, coagulation time prolongation), researchers can identify the specific D-residue substitution pattern that optimally balances proteolytic resistance with PAR1-mediated antithrombotic efficacy.

B1/B2-Independent Signaling Pathway Probing: Dissecting Non-Canonical Bradykinin Fragment Pharmacology

BK1-5 (all-L RPPGF) induces NO production and vasorelaxation through a pathway that is independent of both B₁ and B₂ kinin receptors, in marked contrast to bradykinin (1-9), which signals exclusively via B₂ [8]. The molecular determinants of this receptor-independent pharmacology — whether it requires a specific peptide conformation, a particular stereochemical arrangement, or interaction with an as-yet-unidentified target — are unknown. The DL-racemic form, by supplying diverse stereochemical variants of the RPPGF sequence within a single synthetic product, can be fractionated and tested in NO production and aortic ring vasorelaxation assays to determine whether the B1/B2-independent pathway exhibits stereochemical preference, potentially revealing a novel pharmacological target for cardiovascular intervention.

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